molecular formula C8H8F3NO B2951584 (1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol CAS No. 2227888-51-7

(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol

Cat. No.: B2951584
CAS No.: 2227888-51-7
M. Wt: 191.153
InChI Key: LXAUCTIDNYDKTL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol” is a chiral alcohol featuring a pyridine core substituted with a trifluoromethyl group at position 2 and an ethanol moiety at position 3. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it attractive in drug design . Structural elucidation of such chiral compounds often employs X-ray crystallography using programs like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

(1S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAUCTIDNYDKTL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227888-51-7
Record name (1S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of pyridine derivatives . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Trifluoromethylpyridine carboxylic acid.

    Reduction: Trifluoromethylpiperidine.

    Substitution: Trifluoromethylpyridine derivatives with various substituents.

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can modulate enzyme activity by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous molecules, focusing on substituent effects, stereochemistry, and applications. Below is a comparative analysis based on the provided evidence and inferred properties:

Table 1: Structural and Functional Comparison of Selected Compounds

Feature (1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol EP 1 763 351 B9 Compound
Core Structure Pyridine ring Phenoxy-ethoxyethanol chain Dihydropyridine ring
Key Substituents 2-Trifluoromethyl, 3-ethanol (S-config) 4-(1,1,3,3-Tetramethylbutyl)phenoxy 2-Trifluoromethyl, 4-phenyl
Chirality Yes (S-configuration) None evident Yes (1R,3S configuration)
Electronic Effects Trifluoromethyl (electron-withdrawing) Ether and alkyl groups (electron-neutral) Trifluoromethyl (similar to target)
Application Context Pharmaceutical intermediate Industrial surfactant/solvent Pharmaceutical candidate
Synthetic Relevance Likely uses coupling reagents (e.g., BOP) Not specified Amide coupling

Key Observations

Trifluoromethyl vs. Alkyl/Phenoxy Groups: The trifluoromethyl group in the target compound and the EP 1 763 351 B9 derivative enhances metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in pharmaceutical contexts . In contrast, the SDS compound’s bulky tetramethylbutylphenoxy group suggests industrial use, prioritizing hydrophobicity over bioactivity .

Stereochemical Influence: The (1S)-configuration of the ethanol group in the target compound is crucial for enantioselective interactions, a feature shared with the (1R,3S)-configured dihydropyridine derivative in the patent . Such chirality is often resolved via crystallographic methods (e.g., SHELX ) or computational docking (e.g., Glide ).

Physicochemical Properties: The target compound’s pyridine-ethanol structure likely offers moderate solubility due to hydrogen bonding, whereas the SDS compound’s long alkyl chain increases lipophilicity, aligning with surfactant applications .

Synthetic Methods :

  • Both the target compound and the EP 1 763 351 B9 derivative employ coupling reagents (e.g., BOP) for amide/ester formation, a common strategy in fluorinated heterocycle synthesis .

Research Findings and Implications

  • Pharmacological Potential: The trifluoromethylpyridine motif in the target compound mirrors trends in kinase inhibitor design, where fluorine substituents improve target engagement and pharmacokinetics .
  • Industrial vs. Pharmaceutical Use : The SDS compound’s lack of chirality and emphasis on alkyl chains contrast with the target compound’s stereospecificity, highlighting divergent design priorities .
  • Computational Tools: Docking studies (e.g., Glide ) could predict how the (1S)-ethanol group influences binding compared to racemic analogs, while SHELX refines structural models to validate stereochemistry .

Biological Activity

(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol, a compound featuring a trifluoromethyl group on a pyridine ring, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C8H8F3NO. Its structure includes a trifluoromethyl group attached to a pyridine ring, which is known to influence its biological activity through hydrophobic interactions and electronic effects.

1. TRPV1 Antagonism

Research indicates that compounds with similar structures exhibit significant antagonistic activity towards the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain and inflammatory responses. For instance, related compounds showed high binding affinities (K_i values) in the nanomolar range, indicating potent TRPV1 antagonism. Specifically, one study reported that a derivative with a similar scaffold demonstrated K_i values as low as 0.2 nM, showcasing its potential for analgesic applications .

2. Analgesic Effects

In vivo studies have demonstrated that TRPV1 antagonists can effectively reduce pain responses in animal models. For example, compounds exhibiting TRPV1 antagonism were evaluated in formalin pain models, where they significantly inhibited nociceptive responses at various dosages . The analgesic effect was attributed to the blockade of capsaicin-induced activation of TRPV1.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific substituents on the pyridine ring. The presence of hydrophobic groups enhances binding affinity and antagonistic potency against TRPV1. A study indicated that lipophilicity plays a crucial role; as the lipophilicity of the substituents increased, so did the antagonistic activity until it reached an optimal level .

Compound IDK_i (nM)Analgesic ActivityNotes
Compound 220.3Significant inhibition at 0.1 mg/kgEffective in formalin test
Compound 490.2Strong analgesic effects with minimal side effectsSuperior to parent compounds

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study using mice, compound 22 demonstrated a mean inhibition of pain response by approximately 63% at a dose of 0.1 mg/kg. This significant reduction in nociceptive behavior suggests that similar compounds could be developed for clinical pain management .

Case Study 2: Comparative Analysis with Other TRPV1 Antagonists

A comparative analysis of various TRPV1 antagonists revealed that those with structural similarities to this compound exhibited comparable or enhanced potency against capsaicin-induced activation. Notably, modifications to the piperidine moiety in these compounds resulted in improved efficacy and selectivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol?

  • Methodological Answer : Enantioselective synthesis can be optimized using chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis. For example, coupling reactions involving trifluoromethylpyridine derivatives (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with chiral ethanol precursors under controlled conditions (e.g., DMSO as a solvent, KF as a fluorinating agent) can enhance stereochemical fidelity . Post-synthesis purification via chiral HPLC (e.g., using QC-SMD-TFA05 conditions) ensures high enantiomeric excess, as validated by LCMS (e.g., m/z 754 [M+H]+) .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting LCMS/HPLC data be resolved?

  • Methodological Answer : LCMS (e.g., m/z 757 [M+H]+) and HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) are standard for structural validation . Discrepancies in data may arise from ionization efficiency differences (LCMS) or column degradation (HPLC). Cross-validation using nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for exact mass determination is advised. Batch-to-batch variability in trifluoromethyl group incorporation should also be assessed via ¹⁹F NMR .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream functionalization (e.g., coupling to pyrrolo[1,2-b]pyridazine scaffolds)?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces pyridine ring electron density, favoring nucleophilic aromatic substitution at the 3-position. Computational modeling (e.g., Glide docking with OPLS-AA force fields) predicts steric and electronic effects on coupling efficiency . Experimental validation involves monitoring reaction kinetics with varying substituents (e.g., replacing trifluoromethyl with methyl) to isolate electronic contributions .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Glide docking, which combines systematic ligand conformational searches with Monte Carlo pose refinement, is highly accurate for rigid receptors. For flexible targets, molecular dynamics (MD) simulations using AMBER or CHARMM force fields are recommended. Validation against co-crystallized PDB complexes (rmsd <1 Å in 50% of cases) ensures reliability .

Q. How can stereochemical discrepancies in biological activity data (e.g., enantiomer-specific inhibition) be systematically addressed?

  • Methodological Answer : Comparative studies of (1S)- and (1R)-enantiomers in in vitro assays (e.g., enzyme inhibition or cell viability) are essential. Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to confirm enantiopurity. Mechanistic insights can be gained via X-ray crystallography of ligand-target complexes to map stereospecific binding interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data across studies?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity (e.g., DMSO vs. ethanol) or pH variations. Stability studies under controlled humidity and temperature (e.g., 25°C vs. 40°C) using accelerated degradation protocols (ICH Q1A guidelines) clarify hydrolytic or oxidative susceptibility. LCMS tracking of degradation products (e.g., trifluoroacetic acid formation) provides mechanistic clues .

Experimental Design Considerations

Q. What strategies mitigate byproduct formation during coupling reactions involving the pyridine ring?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 4-(trifluoromethyl)aniline derivatives) and employ Pd-catalyzed cross-coupling to minimize side reactions. Use scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted reagents. Post-reaction purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) isolates the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.